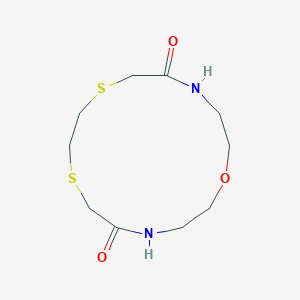
1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione is a chemical compound known for its unique structure and properties It is a heterocyclic compound containing oxygen, sulfur, and nitrogen atoms within its ring structure
Méthodes De Préparation
The synthesis of 1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. detailed synthetic routes and industrial production methods are often proprietary and may not be readily available in public literature.
Analyse Des Réactions Chimiques
1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions makes it a versatile compound in various chemical processes. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
1-Oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione can be compared with other heterocyclic compounds containing oxygen, sulfur, and nitrogen atoms. Similar compounds include:
1,4-Dithiane: A sulfur-containing heterocycle with different reactivity and applications.
1,3,5-Trithiane: Another sulfur-containing heterocycle with distinct properties.
1,2,4-Triazole: A nitrogen-containing heterocycle with various applications in chemistry and biology.
Propriétés
Numéro CAS |
423171-11-3 |
|---|---|
Formule moléculaire |
C10H18N2O3S2 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
1-oxa-7,10-dithia-4,13-diazacyclopentadecane-5,12-dione |
InChI |
InChI=1S/C10H18N2O3S2/c13-9-7-16-5-6-17-8-10(14)12-2-4-15-3-1-11-9/h1-8H2,(H,11,13)(H,12,14) |
Clé InChI |
UOBZBEQEPZRQSE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCNC(=O)CSCCSCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


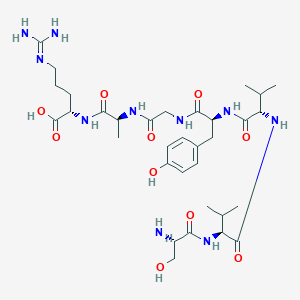



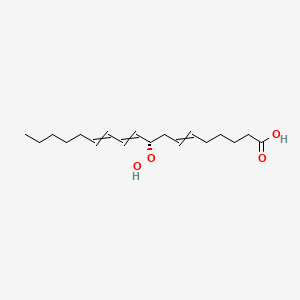
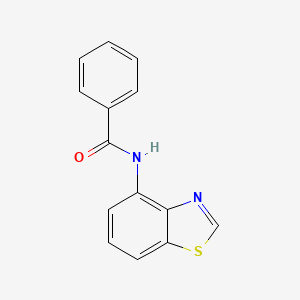
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)
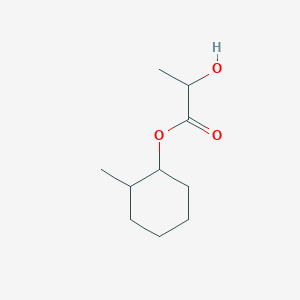
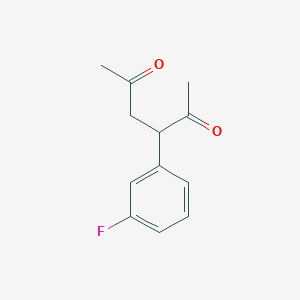

![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide](/img/structure/B14237835.png)
![Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]-](/img/structure/B14237841.png)
![2-[2-[2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethoxy]ethoxy]ethanethiol](/img/structure/B14237847.png)
